Comprehensive Technical Guide on 1,5-Dimethyltriazole-4-carbohydrazide (CAS: 1862908-11-9)
Comprehensive Technical Guide on 1,5-Dimethyltriazole-4-carbohydrazide (CAS: 1862908-11-9)
Executive Summary
In modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, I frequently encounter the need for robust, metabolically stable bioisosteres. 1,5-Dimethyltriazole-4-carbohydrazide (CAS: 1862908-11-9)[1] emerges as a highly versatile building block in this domain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug discovery, and field-proven, self-validating synthetic protocols designed for high-yield laboratory production.
Chemical Identity & Physicochemical Profiling
The 1,2,3-triazole core is celebrated for its strong dipole moment, hydrogen-bonding capabilities, and profound resistance to metabolic degradation (e.g., by esterases or amidases). The 1,5-dimethyl substitution pattern introduces specific steric bulk that restricts rotational degrees of freedom, effectively locking the molecule into bioactive conformations that reduce the entropic penalty upon target binding.
Below is the consolidated quantitative data for this compound and its critical structural relatives[1][2][3]:
| Parameter | Specification / Data |
| Chemical Name | 1,5-Dimethyl-1H-1,2,3-triazole-4-carbohydrazide |
| CAS Registry Number | 1862908-11-9[1][4] |
| Molecular Formula | C5H9N5O |
| Molecular Weight | 155.16 g/mol [1] |
| Key Precursor | 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 329064-07-5)[3][5] |
| Iso-structural Analog | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide (CAS: 864948-68-5)[2][6] |
| Purity Standard | ≥ 95% (Validated via LC-MS/NMR) |
Mechanistic Role in Drug Discovery
The carbohydrazide moiety is a highly reactive bi-functional nucleophile. In drug development, it is rarely the final pharmacophore; rather, it serves as a critical synthetic divergence point. By reacting 1,5-dimethyltriazole-4-carbohydrazide with various electrophiles, scientists cyclize it into 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles.
These downstream heterocycles are privileged structures in oncology, particularly as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR). The triazole-derived inhibitors compete with ATP at the kinase domain, halting the downstream signaling cascade that leads to unchecked cellular proliferation.
Figure 1: EGFR/MAPK signaling pathway targeted by triazole-derived kinase inhibitors.
Self-Validating Synthetic Protocols
To synthesize 1,5-Dimethyltriazole-4-carbohydrazide, direct hydrazinolysis of the corresponding carboxylic acid (CAS: 329064-07-5)[3] is highly inefficient due to the acid-base neutralization that forms an unreactive carboxylate salt. Therefore, a two-step protocol—esterification followed by nucleophilic acyl substitution—is strictly required.
Phase 1: Esterification of the Carboxylic Acid
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Charge the Reactor: Suspend 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).
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Causality: Anhydrous conditions are critical to prevent the reverse hydrolysis reaction, driving the thermodynamic equilibrium entirely toward the ester product.
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Acid Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
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Causality: Sulfuric acid acts as a potent proton donor, protonating the carbonyl oxygen to dramatically increase the electrophilicity of the carbonyl carbon.
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Reflux & IPC: Heat the mixture to 80°C and reflux for 12 hours.
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Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the highly polar baseline spot (acid) completely transitions to a higher Rf spot (ester).
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Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO3, and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate to yield ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.
Phase 2: Hydrazinolysis
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Reagent Mixing: Dissolve the intermediate ethyl ester (1.0 eq) in absolute ethanol (5 volumes).
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Nucleophilic Addition: Add hydrazine hydrate (80% aqueous, 3.0 eq) at room temperature.
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Causality: A stoichiometric excess of hydrazine is mandatory. It suppresses the formation of unwanted N,N'-bis-substituted diacylhydrazines and leverages the "alpha-effect" (adjacent lone pairs increasing nucleophilicity) to drive the reaction forward.
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Heating: Heat the mixture to 75°C for 6 hours.
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Causality: Absolute ethanol is chosen over methanol because its higher boiling point (78°C) provides the exact thermal energy required to overcome the activation barrier for the tetrahedral intermediate collapse, without risking thermal degradation of the triazole core.
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Crystallization: Cool the reaction mixture to 0°C. The target carbohydrazide will precipitate as a crystalline solid. Filter and wash with cold ethanol to obtain the final product (CAS: 1862908-11-9)[1].
Figure 2: Self-validating synthetic workflow for 1,5-Dimethyltriazole-4-carbohydrazide.
Analytical Characterization & IPC (In-Process Controls)
To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:
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LC-MS (ESI+): The transformation from the ethyl ester to the carbohydrazide is characterized by a distinct mass shift. The loss of the ethoxy group (-45 Da) and the addition of the hydrazinyl group (+31 Da) results in a net mass change of -14 Da. The presence of a dominant [M+H]+ peak at m/z 156.1 confirms successful conversion.
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1H NMR (DMSO-d6): The disappearance of the ethyl quartet and triplet signals (from the ester phase) coupled with the appearance of a broad singlet integrating for 2H (around 4.5 ppm, -NH2) and a sharp singlet integrating for 1H (around 9.5 ppm, -NH) definitively validates the formation of the carbohydrazide functionality.
References
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Title: Dimethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 329064-07-5) Catalog Source: Chem-Space URL: [Link]
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Title: 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide (CAS: 864948-68-5) Catalog Source: American Chemical Suppliers URL: [Link]
Sources
- 1. 1862908-11-9|Dimethyl-1H-1,2,3-triazole-4-carbohydrazide|BLD Pharm [bldpharm.com]
- 2. 864948-68-5|1,5-Dimethyl-1H-pyrazole-4-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. Dimethyl-1H-1,2,3-triazole-4-carboxylic acid - C5H7N3O2 | CSSB00000760168 [chem-space.com]
- 4. guidechem.com [guidechem.com]
- 5. exchemistry.com [exchemistry.com]
- 6. carbohydrazide suppliers USA [americanchemicalsuppliers.com]
